9-Bromo-6h-chromeno[4,3-b]quinolin-6-one
Overview
Description
9-Bromo-6h-chromeno[4,3-b]quinolin-6-one: is a heterocyclic compound that belongs to the class of chromenoquinolinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a chromene ring fused to a quinoline ring, with a bromine atom at the 9th position.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Friedländer-based Method:
Reactants: 4-hydroxycoumarins and 2-aminobenzyl alcohols.
Conditions: The reaction proceeds in the presence of acetic acid solvent and oxygen oxidant.
Yield: This method affords 6H-chromeno[4,3-b]quinolin-6-ones in good to excellent yields.
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Green One-Pot Synthesis:
Reactants: 4-chloro-3-formyl coumarin or different β-chloro α-β-unsaturated aldehyde and different aromatic amines.
Conditions: The reaction is carried out in a water-methanol solvent (2:1) at 60°C.
Advantages: This method is free from oxidants, heavy metal catalysts, and toxic by-products.
Industrial Production Methods:
- Industrial production methods for 9-Bromo-6h-chromeno[4,3-b]quinolin-6-one typically involve large-scale application of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxygen or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen or metal hydrides.
Substitution: The bromine atom at the 9th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxygen, acetic acid.
Reduction: Hydrogen, metal hydrides.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry:
- 9-Bromo-6h-chromeno[4,3-b]quinolin-6-one is used as a building block in the synthesis of more complex organic molecules.
Biology:
- The compound has potential applications in the development of fluorescent sensors due to its chromene and quinoline moieties .
Medicine:
- Derivatives of 6H-chromeno[4,3-b]quinolin-6-ones have been studied for their bioactive properties, including anti-cancer, anti-inflammatory, and antimicrobial activities .
Industry:
- The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 9-Bromo-6h-chromeno[4,3-b]quinolin-6-one involves its interaction with various molecular targets, depending on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its biological effects. The exact pathways and targets can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
6H-chromeno[4,3-b]quinolin-6-one: The parent compound without the bromine atom.
7-aryl-6H-chromeno[4,3-b]quinolin-6-ones: Derivatives with aryl groups at the 7th position.
Uniqueness:
- The presence of the bromine atom at the 9th position in 9-Bromo-6h-chromeno[4,3-b]quinolin-6-one can significantly alter its chemical reactivity and biological activity compared to its non-brominated counterparts. This makes it a valuable compound for specific applications where the bromine atom plays a crucial role.
Properties
IUPAC Name |
9-bromochromeno[4,3-b]quinolin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrNO2/c17-10-5-6-13-9(7-10)8-12-15(18-13)11-3-1-2-4-14(11)20-16(12)19/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKHEIJEYMIDDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C4C=C(C=CC4=N3)Br)C(=O)O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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